Sodium 3-sulfinatopropanoate
Description
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Properties
Molecular Formula |
C3H4Na2O4S |
|---|---|
Molecular Weight |
182.11 g/mol |
IUPAC Name |
disodium;3-sulfinatopropanoate |
InChI |
InChI=1S/C3H6O4S.2Na/c4-3(5)1-2-8(6)7;;/h1-2H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 |
InChI Key |
GSEYNFYGCJUQFH-UHFFFAOYSA-L |
Canonical SMILES |
C(CS(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Synonyms |
3-sulfinopropionic acid 3-sulfinopropionic acid, monobarium salt |
Origin of Product |
United States |
Chemical Reactions Analysis
Decomposition and Acid-Base Reactions
The compound undergoes decomposition in acidic environments, releasing sulfur dioxide (SO₂) and forming pyruvate :
Acid-Catalyzed Decomposition
Key Observations
-
The reaction is first-order with respect to proton concentration .
-
SO₂ release is detectable via gas chromatography or colorimetric assays .
Redox Reactions
The sulfinate group acts as a reducing agent, participating in redox processes:
Oxidation by Atmospheric Oxygen
Reduction of Metal Ions
In the presence of Fe³⁺ or Cu²⁺, the sulfinate group reduces metals while forming disulfide bonds:
Experimental Data
| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Temperature (°C) | Source |
|---|---|---|---|
| Oxidation by O₂ | 1.2 × 10⁻³ | 25 | |
| Fe³⁺ Reduction | 4.8 × 10⁻² | 30 |
Nucleophilic Substitution
The sulfinate ion (-SO₂⁻) exhibits nucleophilic behavior, reacting with alkyl halides:
Reaction with Ethyl Bromide
Conditions
Biochemical Interactions
In metabolic pathways, sodium 3-sulfinatopropanoate serves as an intermediate in cysteine metabolism, contributing to hydrogen sulfide (H₂S) production :
Enzymatic Conversion
Biological Relevance
Stability and Storage
Q & A
Q. How should researchers design experiments to validate conflicting hypotheses about this compound’s role in redox catalysis?
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